({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid
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Overview
Description
({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid: is a complex organic compound characterized by its unique pyrimidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the phenyl groups. The final step involves the attachment of the acetic acid moiety through an esterification reaction. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium iodide, acetone, reflux conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: In chemistry, ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and inflammatory conditions.
Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
- ({6-Phenyl-2-[4-(fluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid
- ({6-Phenyl-2-[4-(chloromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid
- ({6-Phenyl-2-[4-(bromomethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid
Comparison: Compared to its similar compounds, ({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability. The trifluoromethyl group also contributes to the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications.
Properties
CAS No. |
651719-86-7 |
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Molecular Formula |
C19H13F3N2O3 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[6-phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)14-8-6-13(7-9-14)18-23-15(12-4-2-1-3-5-12)10-16(24-18)27-11-17(25)26/h1-10H,11H2,(H,25,26) |
InChI Key |
UKJWEPZGEQHZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
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